molecular formula C25H28O5 B12783902 Glycyrdione A CAS No. 142542-83-4

Glycyrdione A

Cat. No.: B12783902
CAS No.: 142542-83-4
M. Wt: 408.5 g/mol
InChI Key: VDOHBGQSFOWYTB-UHFFFAOYSA-N
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Description

Glycyrdione A is a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), a plant widely used in traditional medicine for its diverse pharmacological properties . Structurally, it belongs to the dione class of flavonoids, characterized by a diketone functional group. This compound has demonstrated significant biological activities, including antioxidant, anti-inflammatory, antitumor, and antiparasitic effects . Its mechanism of action often involves modulation of redox pathways, such as scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) .

Properties

CAS No.

142542-83-4

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione

InChI

InChI=1S/C25H28O5/c1-15(2)5-7-17-11-18(9-10-21(17)26)22(27)13-24(29)20-12-19(8-6-16(3)4)23(28)14-25(20)30/h5-6,9-12,14,26,28,30H,7-8,13H2,1-4H3

InChI Key

VDOHBGQSFOWYTB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC(=C(C=C2)O)CC=C(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycyrdione A shares structural and functional similarities with other flavonoids from Glycyrrhiza glabra. Below is a detailed comparison:

Structural and Functional Analogues

Compound Structural Class Key Pharmacological Activities Key Findings
This compound Dione flavonoid Antioxidant, anti-inflammatory, antitumor Inhibits ROS and iNOS via NFκB pathway; antiparasitic activity .
Glycyrdione B Dione flavonoid Neuroprotective, antimicrobial Potent Parkin inhibitor (-5.2 kcal/mol binding affinity); inhibits Mycobacterium smegmatis .
Licochalcone C Chalcone Anti-inflammatory, antioxidant Reduces iNOS expression by 50% at 50 μM; ROS scavenging .
Shinflavanone Flavonone Antioxidant, antimicrobial Antioxidant activity 100× stronger than vitamin E; inhibits Candida albicans .
Liquiritin Isoflavone glycoside Antitussive, neuroprotective Inhibits capsaicin-induced cough; Parkin inhibitor (-5.4 kcal/mol) .

Pharmacological Efficacy

  • Antioxidant Activity: this compound and Shinflavanone both exhibit strong ROS-scavenging effects, but Shinflavanone’s activity surpasses vitamin E by 100-fold . Licochalcone C also reduces extracellular O₂⁻ levels but requires higher concentrations (50 μM) .
  • Anti-inflammatory Effects: this compound and Licochalcone C both inhibit iNOS, but Licochalcone C shows more pronounced suppression of NFκB, making it a stronger anti-inflammatory agent .

Q & A

Q. What analytical methods are recommended for structural elucidation of Glycyrdione A?

this compound, a prenylated flavonoid, requires advanced spectroscopic techniques for structural characterization. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To identify functional groups and carbon-hydrogen frameworks. For example, prenyl groups at positions C-5' and C-3 can be confirmed via 2D NMR (COSY, HMBC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) helps determine the molecular formula (e.g., m/z data matching C₂₅H₂₈O₅) .
  • X-ray Crystallography : If crystalline forms are obtainable, this method validates stereochemistry and spatial arrangements .

Q. How is this compound isolated from Glycyrrhiza species, and what solvents optimize yield?

Isolation typically involves:

Extraction : Use methanol or ethanol for preliminary extraction of dried plant material .

Fractionation : Liquid-liquid partitioning with solvents like ethyl acetate or n-butanol to separate polar and non-polar compounds.

Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC for purification .

  • Solvent Optimization : Ethyl acetate/hexane (3:7) gradients improve separation of prenylated flavonoids .

Q. What in vitro assays are used to evaluate this compound’s pharmacological activities?

Common assays include:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory Effects : Inhibition of COX-2 and TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Systematic Meta-Analysis : Compare datasets from independent studies using tools like PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, dosage ranges) .
  • Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, STRING) to map conflicting targets (e.g., NF-κB vs. MAPK pathways) and validate via siRNA knockdown .
  • Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1–100 μM) to assess threshold effects .

Q. What experimental designs mitigate challenges in synthesizing this compound derivatives?

  • Retrosynthetic Analysis : Break down the flavonoid backbone into modular units (e.g., chalcone precursors, prenyl donors) for stepwise synthesis .
  • Green Chemistry Approaches : Replace toxic catalysts (e.g., Pd/C) with biocatalysts (e.g., lipases) to enhance stereoselectivity and reduce waste .
  • Quality Control : Use LC-MS to monitor intermediate stability and byproduct formation during synthesis .

Q. How do in vivo pharmacokinetic studies of this compound address bioavailability limitations?

  • Nanocarrier Systems : Encapsulate this compound in liposomes or PLGA nanoparticles to improve solubility and half-life. Validate via HPLC plasma profiling in rodent models .
  • Metabolite Tracking : Use isotopic labeling (e.g., ¹⁴C-Glycyrdione A) to identify phase I/II metabolites in urine and bile .
  • PK/PD Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to correlate dosage regimens with efficacy endpoints .

Data Contradiction and Validation Strategies

Issue Methodological Solution Reference
Variability in IC₅₀ valuesStandardize cell culture conditions (e.g., passage number, serum concentration)
Discrepant antioxidant resultsUse multiple assays (e.g., ORAC, FRAP) and normalize to Trolox equivalents
Conflicting mechanistic dataCombine transcriptomics (RNA-seq) and proteomics (Western blot) for multi-omics validation

Key Resources for Further Research

  • Structural Databases : PubChem (CID: [to be filled]), SciFinder (CAS Registry Number: [to be filled]) .
  • Pharmacological Repositories : ChEMBL, BindingDB for target affinity data .
  • Ethical Guidelines : Follow ARRIVE 2.0 for in vivo studies and NIH criteria for human cell line use .

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